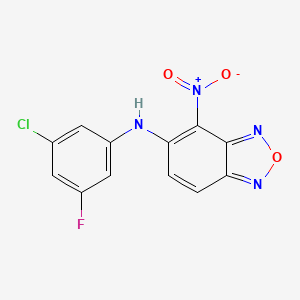

N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine

Übersicht

Beschreibung

TC-S 7009: ist ein potenter und selektiver Inhibitor des Hypoxie-induzierbaren Faktors 2 Alpha (HIF-2α). Er weist eine hohe Affinität zu HIF-2α mit einer Dissoziationskonstante (Kd) von 81 Nanomolar auf. Diese Verbindung ist selektiver für HIF-2α als für den Hypoxie-induzierbaren Faktor 1 Alpha (HIF-1α), was sie zu einem wertvollen Werkzeug in der Forschung zu Hypoxie-bedingten Signalwegen macht .

Wirkmechanismus

Target of Action

TC-S 7009, also known as HIF-2 inhibitor 2, is a potent and selective inhibitor of Hypoxia-inducible factor 2-alpha (HIF-2α) . HIF-2α is a transcription factor that plays a crucial role in response to low oxygen levels (hypoxia) in cells .

Mode of Action

TC-S 7009 binds to the HIF-2α PAS-B domain, disrupting HIF-2α heterodimerization . This disruption decreases DNA-binding activity and reduces the expression of HIF-2α target genes . The compound is more selective for HIF-2α than HIF-1α .

Biochemical Pathways

The primary pathway affected by TC-S 7009 is the HIF signaling pathway. Under normal oxygen conditions, HIF-2α is hydroxylated and marked for proteasomal degradation . In hypoxic or pseudohypoxic states, hif-2α avoids degradation, accumulates, and translocates to the nucleus where it binds with hif-1β . This active HIF transcription complex then regulates the expression of genes involved in angiogenesis, erythropoiesis, glycolysis, tumor growth, and cell cycle progression . By inhibiting HIF-2α, TC-S 7009 disrupts these processes.

Pharmacokinetics

It is known that the compound is orally administered

Result of Action

The inhibition of HIF-2α by TC-S 7009 results in a decrease in the expression of HIF-2α target genes . This can lead to reduced angiogenesis, erythropoiesis, glycolysis, tumor growth, and cell cycle progression . In vitro studies have shown that TC-S 7009 can inhibit cell proliferation in hypoxic conditions .

Action Environment

The efficacy of TC-S 7009 is influenced by the oxygen levels in the cellular environment. The compound is more effective under hypoxic conditions, where HIF-2α is typically active

Biochemische Analyse

Biochemical Properties

TC-S 7009 interacts with the HIF-2α PAS-B domain, disrupting HIF-2α heterodimerization . This interaction leads to a decrease in DNA-binding activity and a reduction in HIF-2α target gene expression . The compound exhibits a high selectivity for HIF-2α over HIF-1α .

Cellular Effects

TC-S 7009 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by disrupting the heterodimerization of HIF-2α, which in turn decreases DNA-binding activity and reduces the expression of HIF-2α target genes .

Molecular Mechanism

The molecular mechanism of action of TC-S 7009 involves binding to the HIF-2α PAS-B domain, which disrupts HIF-2α heterodimerization . This disruption leads to a decrease in DNA-binding activity and a reduction in the expression of HIF-2α target genes .

Temporal Effects in Laboratory Settings

It is known that the compound disrupts HIF-2α heterodimerization, decreases DNA-binding activity, and reduces HIF-2α target gene expression .

Dosage Effects in Animal Models

Given its potent and selective inhibition of HIF-2α, it is likely that the compound’s effects would vary with dosage .

Metabolic Pathways

Given its role as a HIF-2α inhibitor, it is likely that it interacts with enzymes or cofactors involved in hypoxia-inducible pathways .

Transport and Distribution

Given its role as a HIF-2α inhibitor, it is likely that it interacts with transporters or binding proteins involved in hypoxia-inducible pathways .

Subcellular Localization

Given its role as a HIF-2α inhibitor, it is likely that it is directed to specific compartments or organelles involved in hypoxia-inducible pathways .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von TC-S 7009 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die einen Benzoxadiazolring beinhaltet. Die wichtigsten Schritte beinhalten Nitrierung, Halogenierung und Aminierungsreaktionen. Das Endprodukt wird durch Reinigungsprozesse wie Umkristallisation oder Chromatographie gewonnen .

Industrielle Produktionsverfahren: Die industrielle Produktion von TC-S 7009 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Techniken wie Durchflusschemie und automatisierte Synthese können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: TC-S 7009 kann Oxidationsreaktionen unterliegen, insbesondere an der Nitrogruppe, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Die Nitrogruppe in TC-S 7009 kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Halogenatome in TC-S 7009 können durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und katalytische Hydrierung verwendet.

Substitution: Nukleophile wie Amine und Thiole werden in Substitutionsreaktionen eingesetzt

Hauptprodukte:

Oxidation: Oxidierte Derivate von TC-S 7009.

Reduktion: Aminoderivate von TC-S 7009.

Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nukleophil

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

The primary application of N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine is in the treatment of renal cell carcinoma and other tumors driven by HIF-2α signaling. Research indicates that inhibiting HIF-2α can significantly impair tumor growth and metastasis.

Case Study: Renal Cell Carcinoma

A study demonstrated that treatment with this compound led to reduced tumor volume and improved survival rates in animal models of renal cell carcinoma. The mechanism involved decreased angiogenesis and enhanced apoptosis of cancer cells due to disrupted HIF signaling pathways .

Hypoxia Research

The compound is utilized in studies examining cellular responses to hypoxia. By inhibiting HIF-2α, researchers can better understand the role of this factor in various physiological and pathological processes, including inflammation and metabolic regulation.

Case Study: Inflammation Studies

In models of chronic inflammation, the use of this compound has shown promise in mitigating inflammatory responses linked to HIF activation .

Drug Development

This compound serves as a lead compound for developing new therapeutic agents targeting HIF pathways. Its structure provides a template for synthesizing analogs with improved efficacy and selectivity.

Table: Comparison of HIF Inhibitors

| Compound Name | Binding Affinity (Kd) | Selectivity | Primary Application |

|---|---|---|---|

| This compound | 81 nM | >60-fold over HIF-1α | Renal Cell Carcinoma |

| Compound X | TBD | TBD | TBD |

| Compound Y | TBD | TBD | TBD |

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

PT2385: Ein weiterer selektiver HIF-2α-Inhibitor mit einem ähnlichen Wirkmechanismus.

PT2977: Ein neuerer HIF-2α-Inhibitor mit verbesserten pharmakokinetischen Eigenschaften.

BAY 87-2243: Ein Inhibitor, der sowohl HIF-1α als auch HIF-2α angreift, aber im Vergleich zu TC-S 7009 weniger selektiv ist

Einzigartigkeit: TC-S 7009 ist einzigartig aufgrund seiner hohen Selektivität für HIF-2α gegenüber HIF-1α, was es zu einem wertvollen Werkzeug für die Untersuchung von HIF-2α-spezifischen Signalwegen macht. Seine hohe Affinität und Potenz tragen ebenfalls zu seiner Wirksamkeit in der Forschung und in potenziellen therapeutischen Anwendungen bei .

Biologische Aktivität

N-(3-Chloro-5-Fluorophenyl)-4-Nitro-2,1,3-Benzoxadiazol-5-Amine, also known as HIF-2α-I2 or TC-S 7009, is a compound that has garnered attention for its role as a selective inhibitor of the hypoxia-inducible factor 2 alpha (HIF-2α). This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 308.65 g/mol

- CAS Number : 1422955-31-4

- Solubility : Soluble in DMSO (15 mg/mL) .

This compound functions primarily by inhibiting the HIF-2α pathway. It binds to the PAS-B domain of HIF-2α, preventing its heterodimerization with ARNT (Aryl hydrocarbon receptor nuclear translocator) and thereby reducing the expression of target genes involved in tumorigenesis and cellular adaptation to hypoxia .

Selectivity

The compound exhibits high selectivity for HIF-2α over HIF-1α, with a Kd value of 81 nM and more than 60-fold selectivity . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Antitumor Activity

Research indicates that this compound may be effective in treating renal cell carcinomas driven by HIF-2 signaling . In preclinical studies, it has shown promise in inhibiting tumor growth and metastasis by targeting the hypoxic tumor microenvironment.

Case Studies

Several studies have explored the efficacy of this compound in various cancer models:

- Renal Cell Carcinoma Model :

- In Vitro Studies :

Safety and Toxicology

While this compound has shown significant biological activity against cancer cells, its safety profile is still under investigation. Preliminary toxicological assessments suggest that it may have a favorable safety margin; however, further studies are required to fully understand its pharmacokinetics and potential side effects.

Summary Table of Biological Activity

| Property | Value |

|---|---|

| Kd (HIF-2α) | 81 nM |

| Selectivity | >60-fold over HIF-1α |

| Solubility | 15 mg/mL in DMSO |

| Molecular Weight | 308.65 g/mol |

| Therapeutic Use | Renal cell carcinoma treatment |

Eigenschaften

IUPAC Name |

N-(3-chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClFN4O3/c13-6-3-7(14)5-8(4-6)15-10-2-1-9-11(17-21-16-9)12(10)18(19)20/h1-5,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQUJZKBRAFWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1NC3=CC(=CC(=C3)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422955-31-4 | |

| Record name | 1422955-31-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TC-S 7009 impact DIPG growth in the context of the study?

A1: The study found that treating three different human DIPG cultures (SU-DIPG-IV, VUMC-DIPG-X, and SU-DIPG-XIII) with TC-S 7009 led to an increase in apparent growth. [] This suggests that inhibiting HIF2-alpha with TC-S 7009 might actually promote DIPG growth, contrary to the expected tumor-suppressing effect of inhibiting hypoxia-inducible factors. The researchers propose further investigation into the mechanisms behind this observation, including the possibility of enhanced HIF1-alpha activity or HIF2-alpha's direct influence on apoptotic pathways. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.